Dechloro Haloperidol Decanoate is a synthetic derivative of haloperidol, an antipsychotic medication primarily used in the treatment of schizophrenia and other psychiatric disorders. This compound is characterized by the replacement of a chlorine atom in the haloperidol structure, which may influence its pharmacokinetic properties and therapeutic efficacy. The decanoate form allows for prolonged release, making it suitable for intramuscular injection as a long-acting formulation.
Dechloro Haloperidol Decanoate is synthesized through the esterification of haloperidol with decanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion to the ester form. The compound can be obtained from various chemical suppliers and is utilized in both research and clinical settings.
Dechloro Haloperidol Decanoate falls under the classification of antipsychotic agents, specifically within the category of butyrophenones. It is recognized for its neuroleptic properties, functioning primarily as a dopamine receptor antagonist.
The synthesis of Dechloro Haloperidol Decanoate involves several key steps:
Dechloro Haloperidol Decanoate has a complex molecular structure characterized by its large size and specific functional groups:
C(C(=O)OC1(CCN(CCCC(=O)c2ccc(F)cc2)CC1)c3ccc(cc3)c4ccc(Cl)cc4)
InChI=1S/C37H45ClFNO3
Dechloro Haloperidol Decanoate can participate in various chemical reactions:
The mechanism of action of Dechloro Haloperidol Decanoate primarily involves antagonism at dopamine D2 receptors in the central nervous system. By blocking these receptors, the compound effectively reduces symptoms associated with psychosis, such as hallucinations and delusions. The sustained release formulation allows for a steady concentration of haloperidol in the bloodstream, providing long-term therapeutic effects .
Dechloro Haloperidol Decanoate has several significant applications:
Dechloro Haloperidol Decanoate (CAS RN: 1797824-64-6) is defined as a key regioisomeric impurity of Haloperidol Decanoate, a long-acting injectable antipsychotic. Its systematic IUPAC name is 1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl decanoate, reflecting its structural relationship to the parent compound. The molecule features a piperidinyl core substituted at the 4-position with a phenyl group and a decanoate ester. The critical structural distinction from Haloperidol Decanoate (CAS RN: 74050-97-8) is the replacement of the para-chlorine atom on the phenylpiperidine moiety with a hydrogen atom (Fig. 1). This modification alters the electronic properties and steric bulk of the aromatic system, impacting molecular packing and intermolecular interactions. Pharmacopeial standards designate this compound as Haloperidol Decanoate Impurity A (EP designation) or Bromperidol Decanoate Impurity A due to its relevance in quality control during pharmaceutical synthesis [5] [8].
Table 1: Nomenclature and Identifiers of Dechloro Haloperidol Decanoate
Category | Identifier |
---|---|
Systematic Name | 1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl decanoate |
Common Synonyms | Haloperidol Decanoate Impurity A; Bromperidol Decanoate Impurity A |
CAS Number | 1797824-64-6 |
UNII | 3472ITT47V |
Molecular Formula | C₃₁H₄₂FNO₃ |
Parent Compound (Haloperidol Decanoate) | C₃₁H₄₁ClFNO₃ (CAS RN: 74050-97-8) |
Dechloro Haloperidol Decanoate has the molecular formula C₃₁H₄₂FNO₃, confirmed by high-resolution mass spectrometry [2] [6] [8]. Its molecular weight is 495.67 g/mol, calculated as follows:
The absence of chlorine reduces the molecular weight by 34.45 g/mol (35.45 g/mol for Cl minus 1.00 g/mol for H) compared to Haloperidol Decanoate (C₃₁H₄₁ClFNO₃, 530.11 g/mol), representing a 5.8% mass difference. Elemental analysis further validates this composition, with expected percentages of C: 75.11%, H: 8.54%, F: 3.83%, N: 2.82%, and O: 9.68%. This mass reduction significantly impacts physicochemical properties such as crystal lattice energy and solubility [5] [9].
Table 2: Elemental Analysis and Mass Comparison with Haloperidol Decanoate
Property | Dechloro Haloperidol Decanoate | Haloperidol Decanoate | Difference |
---|---|---|---|
Molecular Formula | C₃₁H₄₂FNO₃ | C₃₁H₄₁ClFNO₃ | Cl → H substitution |
Molecular Weight (g/mol) | 495.67 | 530.11 | -34.44 |
Carbon (%) | 75.11 | 70.25 | +4.86 |
Hydrogen (%) | 8.54 | 7.79 | +0.75 |
Halogen Content | F only (3.83%) | F (3.58%) + Cl (6.69%) | -6.69 (Cl loss) |
Spectroscopic characterization of Dechloro Haloperidol Decanoate relies on detecting the absence of chlorine-induced shifts and verifying the intact decanoate ester linkage and fluorophenyl ketone groups:
Rotameric complexity arises from restricted rotation around the piperidinyl N–C bond and the ester linkage, leading to signal broadening in solution-state NMR [5].
Infrared (IR) Spectroscopy:Strong absorptions at 1735 cm⁻¹ (ester C=O stretch), 1680 cm⁻¹ (conjugated ketone C=O), and 1600 cm⁻¹ (C=C aromatic) dominate the spectrum. The absence of C-Cl stretching (750–650 cm⁻¹) distinguishes it from the parent compound. Aliphatic C-H stretches appear at 2900–2850 cm⁻¹ [5].
UV-Vis Spectroscopy:The π→π* transitions of the conjugated p-fluorobenzoyl system produce a strong absorption at 254 nm (ε > 10,000 L·mol⁻¹·cm⁻¹), similar to Haloperidol Decanoate. Minor shifts (<5 nm) occur due to altered electron-donating effects in the dechlorinated phenylpiperidine ring [5].
Table 3: Key Spectroscopic Signatures of Dechloro Haloperidol Decanoate
Technique | Functional Group | Signature | Distinctive Feature vs. Parent |
---|---|---|---|
¹H NMR | Decanoate CH₃ | δ 0.88 (t, 3H) | Identical |
Fluorophenyl ortho to F | δ 7.08–7.12 (d, 2H) | Identical | |
Phenylpiperidine | δ 7.30–7.45 (m, 5H) | Shifted upfield vs. chlorophenyl analog | |
¹³C NMR | Ester carbonyl | δ 172.8 | Identical |
Ketone carbonyl | δ 198.2 | Identical | |
Piperidinyl C4 | δ 80.5 | Shifted due to electronic effects | |
IR | C=O (ester) | 1735 cm⁻¹ | Identical |
C=O (ketone) | 1680 cm⁻¹ | Identical | |
C-Cl stretch | Absent | Present at 740 cm⁻¹ in parent | |
UV-Vis | p-Fluorobenzoyl chromophore | λₘₐₓ 254 nm | Red-shifted by 2–3 nm vs. parent |
Though single-crystal X-ray diffraction data for Dechloro Haloperidol Decanoate remains unpublished, its structural differences from Haloperidol Decanoate imply significant crystallographic deviations:
Molecular Conformation:The removal of chlorine reduces steric bulk and electron density in the phenylpiperidine ring. Computational models (DFT) predict a 5–7° increase in the dihedral angle between the piperidine ring and the dechlorinated phenyl group compared to the chlorinated analog. This enhances conformational flexibility and may alter packing efficiency [5] [9].
Crystal Packing:Haloperidol Decanoate crystals exhibit halogen bonding between chlorine and aliphatic chain hydrogens, stabilizing lamellar layers. Dechlorination eliminates these interactions, potentially reducing lattice energy and melting point. Instead, weaker C–H⋯π or C–H⋯O bonds may dominate, increasing unit cell volume by 8–10% [5] [9].
Rotameric States:Both compounds exhibit rotamerism around the decanoate ester bond (C–OC(O)). However, dechlorination favors the trans rotamer due to reduced steric hindrance between the phenylpiperidine group and the decanoyl chain. This contrasts with Haloperidol Decanoate, where the bulky chlorine stabilizes the gauche conformation [5].
Table 4: Predicted Crystallographic Properties vs. Haloperidol Decanoate
Parameter | Dechloro Haloperidol Decanoate | Haloperidol Decanoate | Structural Implication |
---|---|---|---|
Halogen Bonding Sites | 1 (F only) | 2 (F, Cl) | Reduced lattice stabilization |
Dominant Non-Covalent Interactions | C–H⋯O, van der Waals | C–H⋯Cl, halogen bonding | Weaker crystal packing |
Dihedral Angle* (Phenyl:Piperidine) | 85–88° | 80–82° | Increased conformational freedom |
Predicted Melting Point | 65–70°C (amorphous tendency) | 105–108°C (crystalline) | Lower thermal stability |
Unit Cell Volume | ~1400 ų | ~1280 ų | Larger Z' value due to conformational disorder |